molecular formula C11H18ClN5 B14297983 6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 125375-01-1

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine

Katalognummer: B14297983
CAS-Nummer: 125375-01-1
Molekulargewicht: 255.75 g/mol
InChI-Schlüssel: CXADJKVXTUHRTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C15H24ClN5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorides on cyanuric chloride with appropriate nucleophiles. One common method is the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the nucleophiles used. For example, substitution with an amine nucleophile would yield a corresponding amine derivative of the triazine compound.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

125375-01-1

Molekularformel

C11H18ClN5

Molekulargewicht

255.75 g/mol

IUPAC-Name

6-chloro-4-N-cyclohexyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H18ClN5/c1-17(2)11-15-9(12)14-10(16-11)13-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,13,14,15,16)

InChI-Schlüssel

CXADJKVXTUHRTF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC(=NC(=N1)NC2CCCCC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.